
(3S)-tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3S)-tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “tert-butyl” and “dimethylcarbamoyl” groups are substituents on the pyrrolidine ring. The “tert-butyl” group is a branched alkyl group, and the “dimethylcarbamoyl” group contains a carbonyl (C=O), an amine (NH), and two methyl groups (CH3).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring at its core. The “tert-butyl” group would be a bulky substituent, potentially influencing the compound’s reactivity and physical properties. The “dimethylcarbamoyl” group contains polar bonds (C=O and N-H), which could enable the compound to engage in hydrogen bonding and other polar interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the “dimethylcarbamoyl” substituent could undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces, which are influenced by factors such as molecular size and shape, and the presence of polar bonds .Aplicaciones Científicas De Investigación
Herbicidal Activity
(3S)-tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate: has been investigated for its herbicidal potential. Researchers have synthesized pyrrolidine-2,4-dione derivatives incorporating a substituted phenoxyethyl moiety, inspired by natural tetramic acids. These derivatives exhibit moderate to good inhibitory activities against plant growth, making them promising candidates for green herbicides. Notably, compounds like 10q and 10n demonstrated high herbicidal activities against barnyard grass and rape seedlings .
Tertiary Butyl Ester Synthesis
The tert-butyl group plays a crucial role in synthetic organic chemistry. Researchers have developed a sustainable method for directly introducing the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems. This efficient approach enables the synthesis of tertiary butyl esters, which have broad applications in organic synthesis .
Electrochemical Applications
In the realm of battery technology, the tert-butyl group has been explored. For instance, [tert-butyl(diphenyl)silyl] trifluoromethanesulfonate acts as an effective additive for lithium-ion batteries. It forms a flat and dense solid electrolyte interface (SEI) layer on the lithium anode, enhancing electrochemical reversibility and inhibiting electrolyte consumption .
Reactivity Studies
The unique reactivity pattern of the crowded tert-butyl group has captivated chemists. From chemical transformations to biosynthetic pathways, this simple hydrocarbon moiety has implications across diverse contexts. Its relevance in both synthetic and natural systems makes it an intriguing subject for further investigation .
Biocatalysis
While still an emerging field, the tert-butyl group shows promise in biocatalytic processes. Researchers are exploring its potential as a substrate or protecting group in enzymatic reactions. Its steric hindrance and stability make it an interesting candidate for designing novel biocatalysts .
Scaffold in Organic Synthesis
Lastly, the tert-butyl group serves as a versatile scaffold in organic synthesis. Imidazo[1,2-a]pyrazine, a derivative incorporating this group, has multifarious biological activity. Its reactivity and structural features make it valuable for designing new compounds with diverse applications .
Propiedades
IUPAC Name |
tert-butyl (3S)-3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-6-9(8-14)10(15)13(4)5/h9H,6-8H2,1-5H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAQZYVMEDKWDH-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-tert-butyl 3-(dimethylcarbamoyl)pyrrolidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

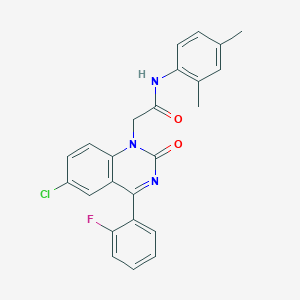
![N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2985496.png)
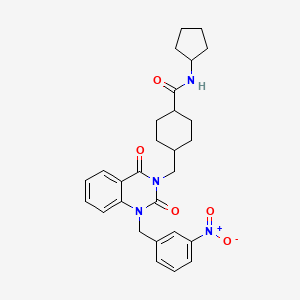
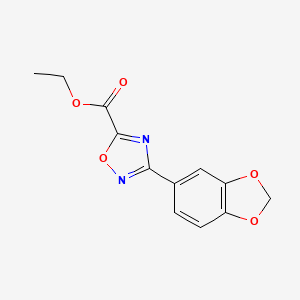
![6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2985499.png)
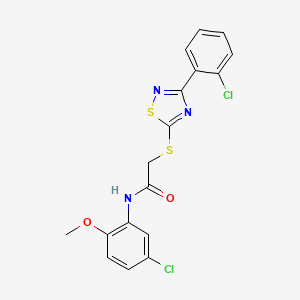
![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2985502.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2985505.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B2985506.png)
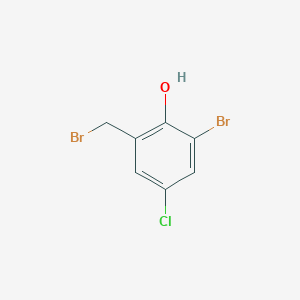
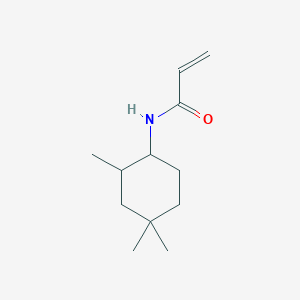
![6-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2985510.png)

